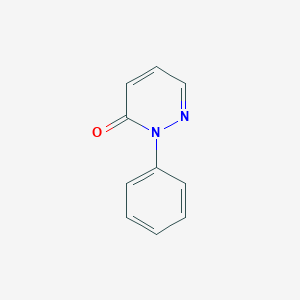

2-Phenyl-3(2H)-pyridazinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-7-4-8-11-12(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOMTEBFEFQJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161695 | |

| Record name | 2-Phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14135-63-8 | |

| Record name | 2-Phenyl-3(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014135638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Phenyl 3 2h Pyridazinone and Its Derivatives

Established Methodologies for Pyridazinone Core Formation

The formation of the pyridazinone ring is most commonly achieved through reactions that create the di-nitrogen linkage and subsequent cyclization.

The most prevalent and versatile method for synthesizing the pyridazinone core involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. iglobaljournal.com For the synthesis of 2-phenyl-3(2H)-pyridazinones, phenylhydrazine (B124118) is the key reagent.

A widely used approach starts with the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) to produce a β-aroylpropionic acid (a γ-keto acid). scispace.comscispace.combiomedpharmajournal.org This intermediate is then subjected to cyclocondensation with phenylhydrazine. semanticscholar.org For instance, the reaction of β-benzoylpropionic acid with phenylhydrazine hydrochloride in ethanol (B145695) leads to the formation of 6-phenyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. scispace.comsemanticscholar.org Similarly, reacting 3-(4-flourobenzoyl) propionic acid with arylhydrazines provides the corresponding N-aryl pyridazinone derivatives. nih.gov Dehydrogenation of the resulting dihydropyridazinone, often accomplished with a bromine-acetic acid mixture, yields the aromatic 3(2H)-pyridazinone ring. researchgate.netnih.gov

Another strategy employs domino hydrohydrazination and condensation reactions, where phenylhydrazine reacts with a compound like 4-pentynoic acid in the presence of a catalyst such as zinc chloride to yield the corresponding pyridazinone in a one-pot process. scispace.comscholarsresearchlibrary.com

Table 1: Examples of Pyridazinone Core Synthesis via Hydrazine Cyclization

| Precursor 1 | Precursor 2 | Key Steps | Product Class |

|---|---|---|---|

| β-Aroylpropionic acid | Phenylhydrazine | Cyclocondensation, Dehydrogenation | 6-Aryl-2-phenyl-3(2H)-pyridazinone |

| 4-Pentynoic acid | Phenylhydrazine | Domino hydrohydrazination/condensation | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one scispace.comscholarsresearchlibrary.com |

| γ-Keto ester | Phenylhydrazine | Cyclocondensation | 2-Phenyl-4,5-dihydropyridazin-3(2H)-one derivative iglobaljournal.com |

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex heterocyclic systems. An ultrasound-promoted, three-component synthesis of pyridazinones has been reported, involving an arene, a cyclic anhydride (like maleic anhydride), and an arylhydrazine in the presence of a recyclable ionic liquid catalyst. scispace.com The mechanism proceeds through a Friedel–Crafts acylation to form a keto-carboxylic acid, followed by intermolecular hydrazone formation and subsequent intramolecular cyclization to yield the pyridazinone ring. scispace.com

Another condensation approach involves the reaction between diarylglyoxal monohydrazones, isocyanides, and aldehydes, which affords a series of 3(2H)-pyridazinones in a straightforward manner. iglobaljournal.com Additionally, the condensation of 1,2-dicarbonyl compounds, such as glyoxalic acid, with compounds containing an active methylene (B1212753) group (like acetophenone (B1666503) derivatives) in the presence of hydrazine hydrate (B1144303) can be used to form the pyridazinone ring. iglobaljournal.comjrespharm.com

Functionalization and Derivatization Approaches at Key Positions

Once the 2-phenyl-3(2H)-pyridazinone core is assembled, its chemical properties can be fine-tuned by introducing various substituents on the pyridazinone ring or by modifying the side chain at the N-2 position.

The pyridazinone ring can be functionalized at the C-4, C-5, and C-6 positions. Halogenation is a common first step for further modifications. For example, treatment of a 4,5-dihydropyridazinone with bromine in acetic acid not only introduces aromaticity but can also lead to halogenated products. researchgate.net Dichloro-pyridazinones can serve as precursors for amino-substituted derivatives; for instance, 4,5-dichloro-2-phenyl-pyridazinone reacts with aqueous ammonia (B1221849) to yield 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. prepchem.com

Palladium-catalyzed cross-coupling reactions are highly effective for introducing a wide variety of substituents onto halopyridazinones, enabling the synthesis of complex derivatives. scispace.com Condensation of a pyridazinone with an aromatic aldehyde in the presence of a base like sodium ethoxide can introduce a substituted benzyl (B1604629) group at the C-4 position. researchgate.net

Table 2: Selected Examples of Pyridazinone Ring Functionalization

| Starting Material | Reagent(s) | Position(s) Functionalized | Resulting Structure |

|---|---|---|---|

| 4,5-Dichloro-2-phenyl-pyridazinone | Aqueous Ammonia | C-5 | 5-Amino-4-chloro substitution prepchem.com |

| 4,5-Dihydropyridazinone | Bromine / Acetic Acid | C-4, C-5 | Dehydrogenation/Halogenation researchgate.net |

| Dihydropyridazinone | Aromatic Aldehyde / NaOEt | C-4 | 4-Substituted benzyl derivative researchgate.net |

While the parent compound is this compound, many synthetic efforts focus on analogs where the N-2 position is occupied by a functionalized alkyl chain instead of a directly attached phenyl group. These modifications are crucial for tuning the molecule's properties. The synthesis often starts with a pyridazinone having a hydrogen at the N-2 position, which is then alkylated. For example, reaction with ethyl bromoacetate (B1195939) in the presence of potassium carbonate introduces an acetate (B1210297) side chain at the N-2 position. nih.govjrespharm.com This ester can be converted to an acetohydrazide by reacting with hydrazine hydrate, providing a key intermediate for further elaboration. nih.govjrespharm.com

The incorporation of flexible thioether and ether linkages into the N-2 side chain is a key strategy in the development of new pyridazinone derivatives. nih.gov

The synthesis of thioether-linked derivatives can be achieved by reacting an N-2-(ω-chloroalkyl) pyridazinone with a thiol, such as cysteamine. nih.gov This reaction introduces a side chain containing a sulfur atom, for example, leading to compounds like 2-[[[2-(amino)ethyl]thio]methyl]-6-phenyl-3(2H)-pyridazinone.

For the introduction of an ether linkage, a common precursor is an N-2-(ω-chloroalkyl)oxymethyl derivative. nih.gov These intermediates allow for the coupling with various nucleophiles to form the desired ether-containing side chain. These strategies, which build upon a reactive haloalkyl group attached to the N-2 position, demonstrate the versatility of the pyridazinone scaffold for creating complex side chains with specific heteroatom linkages. nih.govlookchem.com

Table 3: Synthesis of N-2 Side Chains with Thioether and Ether Linkages

| N-2 Precursor | Reagent | Linkage Formed | Product Example |

|---|---|---|---|

| 2-(ω-Chloroalkyl)-3(2H)-pyridazinone | Cysteamine | Thioether | 2-[[(Aminoethyl)thio]alkyl]-3(2H)-pyridazinone nih.gov |

Side Chain Modifications at the 2-Nitrogen Position

Piperazinyl Linker Integration

The incorporation of a piperazinyl linker into the this compound scaffold is a key strategy for developing novel derivatives. nih.govresearchgate.netresearchgate.net This is often achieved through a multi-step synthetic sequence that begins with the reaction of 3,6-dichloropyridazine (B152260) with an appropriately substituted phenylpiperazine. nih.govmdpi.com

A general synthetic route involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with a selected phenylpiperazine derivative in ethanol to yield 3-chloro-6-(substituted-piperazin-1-yl)pyridazine intermediates. nih.govmdpi.comfabad.org.tr Subsequent hydrolysis of these intermediates, typically by heating in glacial acetic acid, leads to the formation of the desired 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone ring. nih.govmdpi.com Further modifications can be made, for instance, by reacting the pyridazinone with ethyl bromoacetate in the presence of potassium carbonate in acetone. This yields the corresponding ethyl 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate. mdpi.com This ester can then be converted to the corresponding acetohydrazide by treatment with hydrazine hydrate. nih.govmdpi.com The resulting hydrazide serves as a versatile intermediate for the synthesis of a variety of benzalhydrazone derivatives by condensation with different substituted benzaldehydes. mdpi.com

One study detailed the synthesis of twenty-three new 3(2H)-pyridazinone derivatives featuring a piperazinyl linker. nih.gov The synthetic pathway commenced with the reaction of 3,6-dichloropyridazine and substituted phenylpiperazines to obtain intermediate compounds. nih.gov These were then hydrolyzed using glacial acetic acid to form the pyridazinone ring. nih.gov Subsequent reaction with ethyl bromoacetate and potassium carbonate in acetone, followed by condensation with hydrazine hydrate, yielded substituted pyridazinone-2-yl acetohydrazide compounds. nih.gov

| Starting Material 1 | Starting Material 2 | Key Reagents | Intermediate Product | Final Product Type | Ref |

| 3,6-Dichloropyridazine | Substituted Phenylpiperazine | Ethanol | 3-Chloro-6-(substituted-piperazin-1-yl)pyridazine | 6-(Substituted-piperazin-1-yl)-3(2H)-pyridazinone | nih.govmdpi.com |

| 6-(Substituted-piperazin-1-yl)-3(2H)-pyridazinone | Ethyl Bromoacetate | Potassium Carbonate, Acetone | Ethyl 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate | Ester Derivative | mdpi.com |

| Ethyl 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate | Hydrazine Hydrate | Ethanol | 6-(Substituted-piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Acetohydrazide Derivative | nih.govmdpi.com |

| 6-(Substituted-piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Substituted Benzaldehyde | Ethanol | - | Benzalhydrazone Derivative | mdpi.com |

Modifications on the Phenyl Group

Modifying the phenyl group at the 2-position or a phenyl substituent at other positions of the pyridazinone ring is a common strategy to explore structure-activity relationships. These modifications often involve introducing various substituents onto the phenyl ring to modulate the electronic and steric properties of the molecule.

A common precursor for these syntheses is a substituted 4-oxo-butanoic acid, which can be prepared via a Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride. nih.govscispace.com For example, 4-(4-methylphenyl)-4-oxo-butanoic acid is synthesized from toluene (B28343) and succinic anhydride. scispace.com This keto acid is then cyclized with hydrazine hydrate to form the corresponding 4,5-dihydropyridazin-3(2H)-one. scispace.comscispace.com Dehydrogenation, often using bromine in acetic acid, yields the aromatic 6-substituted-phenyl-3(2H)-pyridazinone. nih.gov

Further functionalization can be achieved at the N-2 position. For instance, the 6-substituted-3(2H)-pyridazinone can be reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to introduce an ester group. nih.govresearchgate.net This ester can then be hydrolyzed to the corresponding carboxylic acid. mdpi.com

Another approach involves the synthesis of 5,6-bis(4-substitutedphenyl)-3(2H)-pyridazinones. This can be achieved through the condensation of the corresponding benzil (B1666583) monohydrazones with either ethyl cyanoacetate (B8463686) or diethyl malonate in ethanol. arabjchem.org The resulting pyridazinones can be further modified, for example, by converting them to the 3-chloro derivatives using phosphoryl chloride. arabjchem.org

| Precursor | Reaction Type | Reagents | Product | Ref |

| Substituted Benzene, Succinic Anhydride | Friedel-Crafts Acylation | Anhydrous Aluminum Chloride | 4-(Substituted-phenyl)-4-oxobutanoic acid | nih.govscispace.com |

| 4-(Substituted-phenyl)-4-oxobutanoic acid | Cyclization | Hydrazine Hydrate | 6-(Substituted-phenyl)-4,5-dihydropyridazin-3(2H)-one | scispace.comscispace.com |

| 6-(Substituted-phenyl)-4,5-dihydropyridazin-3(2H)-one | Dehydrogenation | Bromine, Acetic Acid | 6-(Substituted-phenyl)-3(2H)-pyridazinone | nih.gov |

| 6-(Substituted-phenyl)-3(2H)-pyridazinone | N-Alkylation | Ethyl Bromoacetate, K2CO3 | Ethyl 6-(substituted-phenyl)-3(2H)-pyridazinone-2-yl-acetate | nih.govresearchgate.net |

| Benzil Monohydrazone | Condensation | Ethyl Cyanoacetate or Diethyl Malonate | 5,6-bis(4-substitutedphenyl)-3(2H)-pyridazinone | arabjchem.org |

General Considerations for Purification and Characterization in Synthetic Research

The purification and characterization of synthesized this compound derivatives are crucial steps to ensure the identity, purity, and structure of the target compounds.

Purification: Recrystallization is a widely employed technique for purifying solid products. mdpi.comnih.govarabjchem.org The choice of solvent is critical and is often an alcohol, such as ethanol, or a mixture of solvents like ethanol-water. nih.govarabjchem.org For instance, after synthesis, the crude product is often collected by filtration, washed, dried, and then recrystallized. nih.gov Column chromatography on silica (B1680970) gel is another common method for purification, particularly for non-crystalline products or for separating mixtures. mdpi.com The eluent system is chosen based on the polarity of the compounds to be separated, with mixtures like ethyl acetate and hexane (B92381) being frequently used. mdpi.com The progress of the reaction and the purity of the compounds are often monitored by thin-layer chromatography (TLC). arabjchem.orgresearchgate.net

Characterization: A combination of spectroscopic techniques is used to elucidate the structures of the synthesized pyridazinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for structural confirmation. nih.govarabjchem.org 1H NMR provides information on the number and types of protons and their neighboring environments, while 13C NMR reveals the carbon skeleton of the molecule. mdpi.comarabjchem.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. nih.govarabjchem.org Electrospray ionization (ESI-MS) is a commonly used technique. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the pyridazinone ring and the N-H group. mdpi.comarabjchem.org

Melting Point (m.p.): The melting point is a key physical property used to assess the purity of a crystalline solid. nih.govarabjchem.org A sharp melting point range typically indicates a pure compound. researchgate.net

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound, which is used to confirm the molecular formula. researchgate.net

The collective data from these analytical methods provide unambiguous evidence for the structure and purity of the synthesized this compound derivatives. arabjchem.org

Pharmacological Activities and Mechanistic Insights of 2 Phenyl 3 2h Pyridazinone Derivatives

Anti-inflammatory and Analgesic Properties

Derivatives of 3(2H)-pyridazinone are widely investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that possess both analgesic and anti-inflammatory activities, often with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. sarpublication.comnih.gov Modifications to the chemical structure, such as substitutions at various positions of the pyridazinone ring, have been shown to significantly influence these properties. nih.gov For instance, the presence of an acetamide (B32628) side chain on the lactam nitrogen of the pyridazinone ring has been reported to positively modulate the anti-inflammatory activity while minimizing gastrointestinal complications. researchgate.net

One notable compound, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide, was identified as a highly potent analgesic and anti-inflammatory agent among a series of synthesized derivatives. nih.gov Similarly, another derivative, 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone, demonstrated anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov These findings underscore the therapeutic potential of the 2-Phenyl-3(2H)-pyridazinone scaffold in developing new anti-inflammatory and analgesic drugs. researchgate.net

Cyclooxygenase (COX) Inhibition

A primary mechanism behind the anti-inflammatory and analgesic effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation. nih.govmdpi.com Many traditional NSAIDs non-selectively inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects due to COX-1 inhibition. nih.govmdpi.com Consequently, much research has focused on developing selective COX-2 inhibitors. mdpi.com

Significant efforts have been made to design this compound derivatives that selectively inhibit the COX-2 isoform, aiming to provide a safer alternative to traditional NSAIDs. nih.gov The incorporation of specific chemical moieties, such as thiazole (B1198619) or 4-thiazolidinone (B1220212), into the pyridazinone structure has been shown to impart selectivity towards COX-2 inhibition and improve the gastric safety profile. nih.gov

For example, a series of novel pyridazine-based thiazole and 4-thiazolidinone derivatives were synthesized and evaluated for their COX inhibitory action. Several of these compounds displayed potent COX-2 inhibition, with IC50 values better than the reference drug celecoxib, and showed a high selectivity index (SI). nih.gov The selectivity is often attributed to the specific structural features of the compounds, such as a sulfone or sulphonamide group on a para-positioned aromatic ring, which fits into a secondary pocket of the COX-2 active site. mdpi.comnih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

|---|---|---|---|

| 9a | >100 | 0.0155 | >6451 |

| 9b | >100 | 0.0175 | >5714 |

| 12 | >100 | 0.0171 | >5847 |

| 16b | >100 | 0.0169 | >5917 |

| 17 | >100 | 0.0177 | >5649 |

| Celecoxib | 5.12 | 0.01779 | 287.8 |

Data sourced from a study on pyridazine-based COX-2 inhibitors. nih.gov

Lipoxygenase (LOX) Inhibition and Dual COX/LOX Modulation

In addition to the COX pathway, the lipoxygenase (LOX) pathway also plays a crucial role in inflammation by producing leukotrienes from arachidonic acid. nih.govrsc.org Inhibition of LOX is another important strategy for developing anti-inflammatory agents. rsc.org Compounds that can inhibit both COX and LOX enzymes are of particular interest, as they may offer broader anti-inflammatory effects and a better safety profile. nih.govbohrium.com Chronic inhibition of COX can lead to an increase in LOX-dependent metabolism, potentially causing other inflammatory issues, which dual inhibitors could mitigate. nih.gov

Research has identified derivatives of pyrrolo[3,4-d]pyridazinone as promising dual COX/LOX inhibitors. nih.gov A series of N-acylhydrazone derivatives of this scaffold were synthesized and shown to inhibit both COX-2 and 15-LOX. nih.gov This dual activity presents a significant advancement in the search for more effective and safer anti-inflammatory drugs. dntb.gov.ua

Table 2: Dual COX-2/15-LOX Inhibitory Activity of Pyrrolo[3,4-d]pyridazinone Derivatives

| Compound | COX-2 Inhibition (% at 10 µM) | 15-LOX IC50 (µM) |

|---|---|---|

| 5a | 88.2 | 12.7 |

| 5b | 81.3 | 13.5 |

| 5c | 88.3 | 12.8 |

| 6a | 82.5 | 14.8 |

| 6b | 87.6 | 14.4 |

| 6c | 88.5 | 14.9 |

| 7a | 85.3 | 14.1 |

| 7b | 87.2 | 15.3 |

| 7c | 88.3 | 13.9 |

| Zileuton (Reference) | - | 13.1 |

Data from a study on N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone. nih.gov

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, this compound derivatives can also exert their anti-inflammatory effects by modulating the production and release of various inflammatory mediators. nih.gov Inflammation involves a complex cascade of signaling molecules, including cytokines and chemokines, which orchestrate the immune response. nih.gov

Certain pyridazinone derivatives have been shown to regulate the production of potent pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6. nih.govnih.gov For example, pyrrolo[3,4-d]pyridazinone derivatives have been reported to reduce the levels of TNF-α and myeloperoxidase (MPO). nih.gov Other studies have demonstrated that pyridazinone derivatives can inhibit the production of these cytokines as well as the chemokine IL-8, which is involved in recruiting inflammatory cells to the site of inflammation. nih.gov This ability to modulate key inflammatory mediators highlights another important mechanism contributing to the anti-inflammatory profile of this class of compounds. nih.gov

Antimicrobial Activities

The pyridazinone scaffold is not only promising for anti-inflammatory agents but also serves as a basis for the development of new antimicrobial compounds. scispace.comnih.gov The rise of antibiotic resistance has created an urgent need for novel antibacterial agents with different modes of action. mdpi.com Various derivatives of 3(2H)-pyridazinone have demonstrated a broad spectrum of activity against different bacterial strains. sarpublication.commdpi.com

Antibacterial Spectrum and Efficacy

Research has shown that this compound derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The antibacterial potency and spectrum are highly dependent on the specific substituents on the pyridazinone core. nih.gov

In one study, novel pyridazinone derivatives were synthesized and screened for their antibacterial activity against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Two compounds, featuring specific substitutions, showed the most potent activity against MRSA, Pseudomonas aeruginosa, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. mdpi.com Another study focusing on NP-like 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds identified a derivative, 2-(5-fluoropyrimidinyl)pyridazinone, that was 64-fold more potent against E. coli than the parent compound, with an MIC of 2 μg/mL. nih.gov These findings demonstrate the potential of the pyridazinone scaffold in generating new and effective antibacterial agents. mdpi.comnih.gov

Table 3: Antibacterial Activity (MIC, µM) of Selected Pyridazinone Derivatives

| Compound | S. aureus (MRSA) | P. aeruginosa | A. baumannii | E. coli |

|---|---|---|---|---|

| 7 | 3.74 | 7.48 | 7.48 | >100 |

| 13 | 4.46 | 8.92 | 8.92 | >100 |

| Ciprofloxacin (Reference) | 0.94 | 0.47 | 0.94 | 0.47 |

Data from a study on novel pyridazinone derivatives. mdpi.com

Antifungal Efficacy

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Derivatives of the this compound scaffold have been identified as a promising class of compounds with significant antifungal properties. sarpublication.com

A key target for antifungal drug development is β-1,3-glucan synthase, an essential enzyme responsible for the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. nih.gov Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death. nih.gov

A series of this compound analogs have been developed and identified as potent inhibitors of β-1,3-glucan synthase. nih.gov Through structure-activity relationship (SAR) studies, researchers optimized a lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, to enhance its systemic exposure while maintaining strong antifungal activity. nih.gov These optimization efforts led to the identification of derivatives with significant efficacy against clinically relevant fungal strains such as Candida glabrata and Candida albicans. nih.gov

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one | Candida glabrata, Candida albicans | β-1,3-Glucan Synthase Inhibition | nih.gov |

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. Pyridazinone derivatives have demonstrated notable activity against Mycobacterium tuberculosis. researchgate.netneuroquantology.com

In one study, a series of 6-phenyl-4,5-dihydro-2H-pyridazin-3-one derivatives were synthesized and evaluated for their antimycobacterial activity. Two compounds, 6-phenyl-2-(Imidazol-1-ylmethyl)-4,5-dihydro-2H-pyridazin-3-one and 6-phenyl-2-(1,2-dihydro-phenothiazin-10-ylmethyl)-4,5-dihydro-2H-pyridazin-3-one, exhibited the highest activity. researchgate.net These compounds displayed a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against M. tuberculosis, which was equivalent to the reference drugs Streptomycin and Ciprofloxacin. researchgate.net Other research has also highlighted that certain pyridazinone derivatives carrying an N-(phenyl sulfonyl) acetohydrazide moiety are active against M. tuberculosis. neuroquantology.com

Table 2: Antitubercular Activity of Selected Pyridazinone Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-phenyl-2-(Imidazol-1-ylmethyl)-4,5-dihydro-2H-pyridazin-3-one (3b) | Mycobacterium tuberculosis | 6.25 | researchgate.net |

Anticancer and Anti-proliferative Effects

The this compound scaffold is a key feature in many compounds investigated for their potential in cancer chemotherapy. unich.it Derivatives have shown significant cytotoxicity and anti-proliferative effects against various cancer cell lines. unich.itnih.gov

Derivatives of this compound have demonstrated potent and selective cytotoxic activity against several human cancer cell lines.

Triple-Negative Breast Cancer (TNBC): In a study investigating their effect on the MDA-MB-468 TNBC cell line, two pyridazin-3(2H)-one derivatives, identified as compounds 6f and 7h, were found to be highly active, with IC50 values of 3.12 µM and 4.9 µM, respectively. nih.gov

Gastric Adenocarcinoma: A series of novel 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker were evaluated for their effects on gastric adenocarcinoma (AGS) cells. Several of these compounds exhibited good anti-proliferative activity. unich.it

Broad Spectrum Screening: In a comprehensive screening by the National Cancer Institute (NCI), certain pyridazinone-based diarylurea derivatives demonstrated significant anticancer activity against a panel of 60 cell lines. Potent activity was noted against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer, with growth inhibition percentages ranging from 62.21% to over 100%. rsc.org

Table 3: Cytotoxicity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|

| 6f | MDA-MB-468 (TNBC) | IC50 | 3.12 µM | nih.gov |

| 7h | MDA-MB-468 (TNBC) | IC50 | 4.9 µM | nih.gov |

| 10l | Melanoma, NSCLC, Prostate, Colon | Growth Inhibition | 62.21% - 100.14% | rsc.org |

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. One of the key identified mechanisms is the induction of oxidative stress within cancer cells.

Several studies have shown that the cytotoxic effects of this compound derivatives are mediated by the orchestration of oxidative stress. unich.itnih.gov Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to agents that further increase oxidative stress.

Research on the triple-negative breast cancer cell line MDA-MB-468 revealed that cells exposed to the active compound 6f showed a significant increase in hydrogen peroxide (H2O2) and lipid peroxidation levels. nih.gov This increase in oxidative damage was accompanied by a decrease in the activity of key antioxidant enzymes, glutathione (B108866) reductase (GR) and thioredoxin reductase (TrxR). nih.gov Similarly, studies on gastric adenocarcinoma cells suggested that the most promising pyridazinone compounds exerted their anti-proliferative effects by inducing oxidative stress, as evidenced by the release of hydrogen peroxide. unich.it This disruption of the cellular redox balance can trigger apoptotic pathways, leading to cancer cell death.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one |

| 6-phenyl-2-(Imidazol-1-ylmethyl)-4,5-dihydro-2H-pyridazin-3-one |

| 6-phenyl-2-(1,2-dihydro-phenothiazin-10-ylmethyl)-4,5-dihydro-2H-pyridazin-3-one |

| Streptomycin |

| Ciprofloxacin |

| Doxorubicin (B1662922) |

Mechanisms of Anti-proliferative Action

Apoptosis Pathway Modulation (e.g., Bax expression)

Derivatives of this compound have been identified as potent inducers of apoptosis in various cancer cell lines, a key mechanism in their anti-proliferative effects. One of the critical pathways modulated by these compounds involves the regulation of the Bcl-2 family of proteins, particularly the pro-apoptotic member, Bax. Upregulation of Bax is a crucial event in the intrinsic apoptosis pathway, leading to mitochondrial outer membrane permeabilization and the subsequent activation of caspases.

In a study involving novel 3(2H)-pyridazinone derivatives, the introduction of a piperazinyl linker between the pyridazinone core and a phenyl group yielded compounds with significant anti-proliferative effects against gastric adenocarcinoma (AGS) cells. nih.gov One promising compound from this series demonstrated the ability to trigger the apoptotic cascade by modulating Bax expression. nih.gov In AGS cells exposed to this derivative, the expression of the pro-apoptotic Bax protein increased in a time-dependent manner. The percentage of Bax-positive cells rose significantly after 48 hours and continued to increase substantially after 72 hours of treatment, confirming the compound's role in initiating apoptosis through this pathway. nih.gov

Similarly, another investigation into pyridazinone-based diarylurea derivatives revealed a compound, designated 10l, with notable anticancer activity. Gene expression analysis confirmed that compound 10l induced apoptosis by upregulating pro-apoptotic genes, including Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. nih.gov Further research on a series of novel pyridazinone derivatives bearing a benzoylhydrazone moiety also showed that these compounds could induce apoptosis in neuroblastoma (SHSY5Y) and hepatocellular carcinoma (HEP3B) cells, as evidenced by altered expression levels of Bax, Bcl-2, and Caspase-3 genes. researchgate.net

Table 1: Effect of Selected this compound Derivatives on Bax Expression

| Compound ID | Cell Line | Exposure Time (hours) | Observed Effect on Bax |

|---|---|---|---|

| Compound 12 nih.gov | AGS | 48 | 3.71% Bax-positive cells |

| Compound 12 nih.gov | AGS | 72 | 12.9% Bax-positive cells |

Enzyme Target Inhibition in Oncology (e.g., Aspartate Aminotransferase)

Within the reviewed scientific literature, there is no significant evidence to suggest that this compound derivatives function as inhibitors of aspartate aminotransferase (GOT1) in an oncological context. While this class of compounds has been shown to target a wide array of enzymes implicated in cancer, such as tyrosine kinases, PARP, DHFR, and tubulin, aspartate aminotransferase is not prominently cited as a direct target. nih.gov Research into specific inhibitors of aspartate aminotransferase has identified other chemical scaffolds, such as butyrolactone derivatives, as potent agents.

Cardiovascular System Modulation

The this compound scaffold is a well-established pharmacophore in the development of agents targeting the cardiovascular system. These derivatives exhibit a range of beneficial effects, including vasodilation and positive inotropic actions, which are valuable in the management of conditions like hypertension and congestive heart failure. nih.govresearchgate.net Their mechanisms of action are diverse, involving direct effects on vascular smooth muscle and modulation of key enzymatic pathways that regulate cardiovascular function. researchgate.net

Vasodilatory Mechanisms (Direct-acting Vasorelaxants)

The vasodilatory properties of 4,5-dihydro-6-phenylpyridazinones are well-documented. nih.gov Many derivatives of this compound function as direct-acting vasorelaxants, exerting their effects on vascular smooth muscle to cause dilation and reduce blood pressure. researchgate.net

A recently synthesized series of 6-(4-substitutedphenyl)-3-pyridazinones were designed as analogues of the known vasodilator hydralazine (B1673433). Several of these new compounds demonstrated potent vasorelaxant activity, significantly exceeding that of the parent compound. semanticscholar.org The structure-activity relationship study revealed that replacing the phthalazine (B143731) ring of hydralazine with the pyridazin-3-one core tremendously increased activity. Specific substitutions on the phenyl ring at position 6 of the pyridazinone structure further modulated this effect, with compounds 2e, 2h, and 2j showing particularly potent vasorelaxant effects. semanticscholar.org

Table 2: Vasorelaxant Activity of 6-(4-substitutedphenyl)-3-pyridazinone Derivatives

| Compound ID | EC₅₀ (µM) | Reference Compound (Hydralazine) EC₅₀ (µM) |

|---|---|---|

| 2j semanticscholar.org | 0.02916 | 18.21 |

| 2h semanticscholar.org | 0.07154 | 18.21 |

| 2e semanticscholar.org | 0.1162 | 18.21 |

Renin-Angiotensin-Aldosterone System Antagonism (e.g., Angiotensin-Converting Enzyme Inhibition)

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance, making it a prime target for antihypertensive therapies. Angiotensin-converting enzyme (ACE) is a key enzyme in this system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. While the literature extensively covers various chemical classes as ACE inhibitors, specific derivatives of this compound have also been investigated for their potential to antagonize the RAAS, although this is a less common mechanism for this scaffold compared to PDE inhibition. researchgate.net Some research has explored pyridazinone derivatives as antagonists within this system, aiming to leverage their favorable pharmacological profile for cardiovascular applications.

Phosphodiesterase (PDE) Inhibition

A primary mechanism through which this compound derivatives exert their cardiovascular effects is the inhibition of phosphodiesterase (PDE) enzymes. researchgate.net PDEs are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers that mediate smooth muscle relaxation and cardiac muscle contraction. researchgate.net By inhibiting PDEs, pyridazinone derivatives increase the intracellular levels of these cyclic nucleotides, leading to vasodilation and enhanced cardiac contractility. researchgate.net

PDE-III Inhibition and Inotropic Effects

The cardiotonic profile of many pyridazinone derivatives is specifically linked to the selective inhibition of phosphodiesterase III (PDE-III), also known as the cGMP-inhibited PDE. This enzyme is prevalent in cardiac and vascular smooth muscle. Inhibition of PDE-III in the heart increases cAMP levels, which enhances calcium influx and leads to a positive inotropic effect (increased force of contraction). nih.gov This action is beneficial in the treatment of congestive heart failure. nih.gov

Numerous 4,5-dihydropyridazinone compounds have demonstrated strong inhibitory effects on cardiac PDE-III. researchgate.net For instance, tricyclic pyridazinone derivatives have been shown to possess inotropic activity mediated by PDE-III inhibition. Compounds such as Pimobendan and MCI-154 are recognized pyridazinone-based PDE inhibitors that combine positive inotropic and vasodilatory properties. nih.gov The l-isomer of Bemoradan is another potent positive inotropic agent that functions through the inhibition of cardiac phosphodiesterase III. researchgate.net The selectivity of these compounds for PDE-III over other PDE isozymes is a key feature that contributes to their therapeutic profile. nih.gov

Table 3: PDE-III Inhibitory Activity of Tricyclic Pyridazinone Derivatives

| Compound ID | IC₅₀ (µM) |

|---|---|

| 30 | 1.0 |

| 32 | 1.6 |

| 31 | 1.8 |

PDE-V Inhibition

Derivatives of the pyridazinone scaffold have been investigated for their potential as phosphodiesterase type V (PDE-V) inhibitors. PDE-V is a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) levels, and its inhibition is a therapeutic strategy for conditions such as erectile dysfunction and pulmonary hypertension.

A series of pyrazolo[3,4-d] pyridazine (B1198779) analogs have been synthesized and evaluated as inhibitors of PDE-V. These compounds demonstrated potential as peripheral vasodilators, with the majority exhibiting IC50 values in the range of 0.14 to 1.4 µM samipubco.com. The structure-activity relationship studies indicated that the presence of a benzyl (B1604629) group at the 6-position of the pyrazolo-pyridazine system is crucial for the inhibitory activity samipubco.com. One of the notable compounds, 6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one, also showed high activity and selectivity for inhibiting PDE-VI samipubco.com.

| Compound Class | Activity | IC50 Range | Reference |

| Pyrazolo[3,4-d] pyridazines | PDE-V Inhibition | 0.14 - 1.4 µM | samipubco.com |

Antiplatelet Aggregation Activity

Several this compound derivatives have demonstrated significant antiplatelet aggregation activity, suggesting their potential in the management of thrombotic diseases.

In one study, a series of 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones were synthesized and evaluated as inhibitors of human platelet aggregation. The research identified the 4-methylsulfoxide derivative as the most potent compound in the series, with an IC50 value of 1.2 µM nih.gov. Structure-activity relationship (SAR) studies highlighted the importance of an electronegative substituent at position 4 and an acetyl group at position 5 of the pyridazine ring for potent inhibitory activity nih.gov.

Another study investigated a novel thiazole derivative, designated as R4, for its antiplatelet effects. This compound was found to inhibit human platelet aggregation induced by both collagen and ADP, with IC50 values of 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively healthbiotechpharm.org.

| Compound | Inducer | IC50 Value | Reference |

| 4-methylsulfoxide-5-acetyl-6-phenyl-3(2H)-pyridazinone derivative | Not Specified | 1.2 µM | nih.gov |

| Thiazole derivative (R4) | Collagen | 0.55 ± 0.12 µM | healthbiotechpharm.org |

| Thiazole derivative (R4) | ADP | 0.26 ± 0.20 µM | healthbiotechpharm.org |

Central Nervous System (CNS) Activities

Derivatives of this compound have been shown to exert various effects on the central nervous system, including anticonvulsant, cholinesterase inhibitory, and antidepressant activities.

Anticonvulsant and Antiepileptic Efficacy

The anticonvulsant properties of pyridazinone derivatives have been evaluated in several preclinical models of epilepsy. A study on a series of nine synthesized pyridazinone derivatives demonstrated significant protection against Maximal Electro Shock (MES) induced seizures in mice. These compounds were administered intraperitoneally at a dose of 50 mg/kg body weight and were compared to the standard drug phenytoin (B1677684) researchgate.net.

Another investigation focused on hybrid benzimidazole-containing pyridazinones. Among the tested compounds, one emerged as particularly effective, showing significant anticonvulsant activity in both the MES and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models nih.gov. This compound exhibited an ED50 of 49.6 mg/kg in the MES test and 67.4 mg/kg in the scPTZ test. Notably, it was also effective in a model of drug-resistant epilepsy, the 6 Hz (44 mA) test, with an ED50 of 63.2 mg/kg nih.gov.

| Seizure Model | Compound | ED50 Value (mg/kg) | Reference |

| Maximal Electroshock (MES) | Hybrid benzimidazole-pyridazinone | 49.6 | nih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) | Hybrid benzimidazole-pyridazinone | 67.4 | nih.gov |

| 6 Hz (32 mA) | Hybrid benzimidazole-pyridazinone | 31.3 | nih.gov |

| 6 Hz (44 mA) | Hybrid benzimidazole-pyridazinone | 63.2 | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition for Neurodegenerative Disorders

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Several this compound derivatives have been explored as potential cholinesterase inhibitors.

A series of novel 3(2H)pyridazinone-triazole derivatives were synthesized and evaluated for their inhibitory activity against AChE. The inhibition constants (Ki) for these compounds ranged from 2.35 ± 0.18 to 5.15 ± 0.46 µM, with the most potent compound exhibiting a Ki value of 2.35 ± 0.18 µM semanticscholar.org.

In another study, 2,6-disubstituted pyridazinone derivatives were investigated, leading to the identification of a compound with high AChE inhibitory activity and selectivity over BChE nih.gov. Furthermore, a series of novel pyridyl–pyridazine derivatives were designed as dual inhibitors of both AChE and BuChE. The most potent compound from this series demonstrated an IC50 of 0.26 µM for AChE, which was more potent than the standard drug rivastigmine (B141) (IC50 = 2.76 µM) and tacrine (B349632) (IC50 = 0.44 µM) nih.gov.

| Compound Series | Enzyme | Potency (IC50/Ki) | Reference |

| 3(2H)pyridazinone-triazole derivatives | AChE | Ki = 2.35 ± 0.18 µM (most potent) | semanticscholar.org |

| Pyridyl–pyridazine derivatives | AChE | IC50 = 0.26 µM (most potent) | nih.gov |

| Pyridyl–pyridazine derivatives | BuChE | More effective than Donepezil (IC50 = 0.41 µM) for some compounds | nih.gov |

Sedative and Antidepressant Potential

The potential antidepressant and sedative effects of pyridazine derivatives have been explored in preclinical studies. Two specific derivatives, 5-benzyl-6-methyl-2-[4-(3-trifluoro-methylphenyl) piperazin-1-yl] methylpyridazin-3-one (PC4) and 5-benzyl-6-methyl-2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one (PC13), were evaluated in mice using various psychopharmacological tests.

At higher doses (100 mg/kg, i.p.), both PC4 and PC13 significantly reduced locomotor activity, indicating a sedative effect. At lower doses (5-20 mg/kg, i.p.), both compounds demonstrated antidepressant-like effects by reducing the duration of immobility in the forced swimming test. They also antagonized reserpine-induced ptosis and potentiated reserpine-induced hypothermia, which are classic screening tests for antidepressant activity. Furthermore, these compounds partially reversed hypothermia induced by a low dose of apomorphine. The derivatives also exhibited analgesic properties in the phenylbenzoquinone-induced abdominal constriction test and the hot-plate test.

Gastrointestinal Protective Actions (Antisecretory and Antiulcer)

Derivatives of this compound have been synthesized and evaluated for their potential to protect the gastrointestinal tract through antisecretory and antiulcer activities.

In one study, a series of 3(2H)-pyridazinone derivatives featuring a 2-cyanoguanidine moiety were synthesized. These compounds were assessed for their gastric antisecretory activity in pylorus-ligated rats and for their antiulcer effects in a stress-induced ulcer model. The most potent compound identified was 2-[[[2-(2-cyano-3-methyl-1-guanidino)ethyl]thio]methyl]-6-phenyl-3(2H)-pyridazinone nih.gov. The structure-activity relationship analysis revealed that a phenyl group at the C-6 position of the pyridazinone ring, a four-atom chain between the ring and the cyanoguanidine group, and a thioether linkage were optimal for activity nih.gov.

Another study focused on 3(2H)-pyridazinones with an N-2 alkyl side chain terminating in a thioamide group. These compounds were evaluated for gastric antisecretory activity and in various experimental ulcer models, including Shay's, aspirin-induced, and stress-induced ulcers in rats. The derivatives with a C-6 phenyl group and a terminal thioamide group were found to be the most potent among the tested compounds nih.gov.

| Compound Class | Activity | Key Structural Features for Potency | Reference |

| 2-cyanoguanidine derivatives | Antisecretory and Antiulcer | C-6 phenyl group, four-atom side chain, thioether linkage | nih.gov |

| Thioamide derivatives | Antisecretory and Antiulcer | C-6 phenyl group, N-2 alkyl side chain with terminal thioamide | nih.gov |

Other Biological Activities

Beyond the more extensively studied areas of pharmacological activity, derivatives of the this compound scaffold have been investigated for a range of other potential therapeutic and biological applications. These explorations have revealed activities spanning enzyme inhibition relevant to metabolic diseases and neurodegeneration, to applications in agriculture as herbicides. The following sections detail the research findings into SIRT2 enzyme inhibition, antidiabetic potential, and the herbicidal properties of this versatile chemical class.

SIRT2 Enzyme Inhibition

Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine (B10760008) deacylase enzyme family, plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and oxidative stress response. researchgate.net As a protein deacylase, it removes acetyl and other acyl groups from lysine residues on both histone and non-histone proteins. researchgate.netnih.gov A well-established substrate for SIRT2 is α-tubulin, and inhibition of SIRT2 leads to increased acetylation of this protein. researchgate.net Due to its involvement in pathways related to cancer and neurodegenerative diseases, SIRT2 has emerged as a significant drug target. nih.gov

While the development of SIRT2 inhibitors is an active area of research, published studies specifically investigating this compound derivatives for this activity are limited. The current landscape of SIRT2 inhibitors is dominated by other chemical scaffolds. researchgate.netnih.gov Research into the structure-activity relationships of SIRT2 inhibitors has provided insights into the chemical features required for potent and selective inhibition, which could guide the future design of pyridazinone-based candidates. nih.gov However, at present, there is a lack of specific data, such as IC50 values or detailed mechanistic studies, for this compound derivatives targeting the SIRT2 enzyme in the available scientific literature.

Antidiabetic Potential

The global prevalence of diabetes mellitus has spurred research into novel therapeutic agents, with a key strategy being the control of postprandial hyperglycemia. One established approach is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase in the digestive tract, which slows the release of glucose from complex carbohydrates. mdpi.com Pyridazinone derivatives have been identified as a promising class of compounds with potential antidiabetic activity. sarpublication.comscholarsresearchlibrary.comnih.gov

Recent studies have focused on the synthesis and evaluation of this compound derivatives as inhibitors of α-glucosidase. In one study, a series of novel benzofuran-pyridazine derivatives were synthesized and tested for their in vitro antidiabetic activity. The results were highly encouraging, with all synthesized compounds demonstrating a remarkable inhibitory potential of over 89% against the α-glucosidase enzyme, significantly outperforming the standard drug acarbose (B1664774), which showed 42.50% inhibition under the same conditions. tandfonline.com

Another investigation into pyridazine-triazole hybrids also revealed significant α-glucosidase inhibitory potential. The structure-activity relationship (SAR) studies in this research indicated that the nature and position of substituents on the phenyl ring influenced the inhibitory activity. A wide range of inhibitory potentials were observed, with IC50 values for the active compounds spanning from 1.7 µM to 86.5 µM. nih.gov These findings underscore the potential of the this compound scaffold as a basis for developing new and potent α-glucosidase inhibitors for the management of type 2 diabetes.

| Compound Type | Reported Activity | Key Findings | Reference |

|---|---|---|---|

| Benzofuran-pyridazine derivatives | α-Glucosidase Inhibition | All tested derivatives showed >89% inhibition, significantly higher than the standard drug acarbose (42.50%). | tandfonline.com |

| Pyridazine-triazole derivatives | α-Glucosidase Inhibition | Active compounds demonstrated a wide range of inhibitory potential, with IC50 values ranging from 1.7 µM to 86.5 µM. | nih.gov |

Herbicidal Properties and Mechanisms in Plant Biology

Derivatives of this compound are well-established in the field of agriculture as potent herbicides. sarpublication.comnih.gov Their primary mechanism of action involves the disruption of photosynthesis, a fundamental process for plant survival. scielo.br

A prominent example is the selective herbicide Chloridazon (also known as Pyrazon), which is chemically identified as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone. tandfonline.comscielo.br Chloridazon and other related pyridazinone herbicides act by inhibiting the Hill reaction within chloroplasts. tandfonline.comscielo.br This inhibition disrupts the photosynthetic electron transport chain, a critical step in converting light energy into chemical energy. nih.gov

Research into the specific molecular target has shown that these herbicides interfere with Photosystem II (PSII). They affect the acceptor side of PSII, impeding the electron flow from the primary quinone electron acceptor (QA) to plastoquinone. nih.gov This blockage of electron transport halts photosynthesis, leading to the death of susceptible plant species. The inhibitory efficiency of different pyridazinone derivatives can vary, as seen in studies comparing compounds like SAN 6706, SAN 9785, and SAN 9789, which showed a descending order of inhibiting effect. nih.gov

Furthermore, some advanced pyridazinone herbicides, such as 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (SAN 6706), possess a dual mode of action. In addition to inhibiting electron transport, these compounds also interfere with chloroplast development by inhibiting carotenoid biosynthesis, which leads to the photobleaching of chlorophyll (B73375) and further disrupts the photosynthetic apparatus. tandfonline.com This dual mechanism enhances their herbicidal efficacy. tandfonline.com

| Compound Name | Chemical Name | Mechanism of Action | Reference |

|---|---|---|---|

| Chloridazon (Pyrazon) | 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone | Inhibition of photosynthesis and the Hill reaction; blocks electron transport at Photosystem II. | tandfonline.comscielo.br |

| SAN 6706 | 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone | Inhibits photosynthetic electron transport and interferes with chloroplast development (carotenoid biosynthesis inhibition). | nih.govtandfonline.com |

| SAN 9785 (Norflurazon) | 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone | Inhibition of photosynthetic electron transport at Photosystem II. | nih.gov |

| SAN 9789 (Metflurazon) | 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | Inhibition of photosynthetic electron transport at Photosystem II. | nih.gov |

| - | 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | Reported as a versatile herbicide. | tandfonline.com |

Structure Activity Relationship Sar Studies of 2 Phenyl 3 2h Pyridazinone Derivatives

Influence of Substituents on the Pyridazinone Ring System

Modifications to the pyridazinone ring, including the position of the phenyl group and the introduction of various substituents, significantly impact the biological activity of these compounds.

The introduction of halogens and other electron-withdrawing groups onto the phenyl ring or the pyridazinone core can significantly modulate biological activity. For example, in a series of pyridazinone derivatives, the presence of a para-fluorine on the phenyl of an acetamide (B32628) chain at position 1, combined with a para-phenyl-substituted group at position 5, led to active compounds. nih.govmdpi.com Similarly, an N-(4-bromophenyl)-acetamide moiety also resulted in an active compound. nih.govmdpi.com The presence of an electron-withdrawing group at the arylidene ring was found to be more favorable for the activity of certain 2-phenyl-3,6-pyridazinedione derivatives as PDE-5 inhibitors than electron-donating groups. nih.gov

In another study, twelve pyridazinone derivatives containing a (2-fluorophenyl) piperazine moiety were synthesized and evaluated for monoamine oxidase (MAO)-A and -B inhibitory activities. It was found that inhibitory potency for MAO-B was more enhanced by a meta-bromo substitution than by a para-bromo substitution. For para substitution, the inhibitory potencies for MAO-B were in the order of -Cl > -N(CH3)2 > -OCH3 > Br > F > -CH3 > -H. researchgate.net

Alkyl and ether substituents on the pyridazinone ring also play a significant role in determining the pharmacological profile. The presence of a methyl group at position 3 of the pyridazinone ring resulted in an active compound in one study. nih.govmdpi.com The size and nature of the alkyl group can influence the compound's activity. For instance, the bulkiness of alkyl substituents on gallium in certain complexes was found to decrease the tendency for the formation of homochiral complexes, which in turn affected their stereoselectivity in polymerization reactions. mdpi.com While not directly on the pyridazinone ring, this illustrates the general principle that the steric and electronic properties of alkyl groups are critical for molecular interactions.

Significance of Modifications at the 2-Nitrogen Position

The nitrogen atom at the 2-position of the 3(2H)-pyridazinone ring is a key site for chemical modification, allowing for the introduction of various side chains that can profoundly influence the compound's biological activity.

The length and nature of the alkyl chain attached to the 2-nitrogen can significantly affect the affinity and selectivity of the compounds for their biological targets. A gradual increase in affinity for the α1-adrenoceptor was observed by increasing the polymethylene chain length up to a maximum of six and seven carbon atoms when a specific piperazinyl group was linked at the 5-position of the 3(2H)-pyridazinone ring. nih.gov However, a slight decrease in affinity was found for higher homologues. nih.gov This suggests an optimal chain length for this particular biological target. The alkyl chain acts as a spacer, and its length can influence both affinity and selectivity. nih.gov

The type of linkage is also important. For example, the presence of an acetamide side chain linked to the lactam nitrogen at the 2-position of the pyridazinone ring was found to increase analgesic and anti-inflammatory action. sarpublication.com

The incorporation of cyclic amine moieties, such as imidazole, triazole, and piperazine, at the 2-position of the pyridazinone ring has been a successful strategy for developing potent bioactive compounds. For example, 4,6-diphenyl-3(2H)-pyridazinones substituted with 4-arylpiperazin-1-yl-carbonylalkyl moieties on the nitrogen atom in the 2-position have been tested for analgesic and anti-inflammatory activities. sarpublication.com

In another study, a series of 3(2H)-pyridazinone derivatives were evaluated for their affinity towards α1- and α2-adrenoceptors. All target compounds, which featured a 4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl group linked to the pyridazinone ring via a polymethylene chain, showed good affinities for the α1-adrenoceptor. nih.gov The presence of a triazole ring in conjunction with a pyridazinone ring has been explored for anticholinesterase activity. researchgate.net

Data Tables

Table 1: Effect of Halogen Substitution on MAO-B Inhibitory Activity

| Substituent (para-position) | Inhibitory Potency Order |

| -Cl | 1 |

| -N(CH3)2 | 2 |

| -OCH3 | 3 |

| -Br | 4 |

| -F | 5 |

| -CH3 | 6 |

| -H | 7 |

Data derived from a study on pyridazinone derivatives containing a (2-fluorophenyl) piperazine moiety. researchgate.net

Table 2: Influence of Polymethylene Chain Length on α1-Adrenoceptor Affinity

| Chain Length (Number of Carbon Atoms) | α1-Adrenoceptor Affinity |

| Increasing up to 6-7 | Gradual Increase |

| Higher than 7 | Slight Decrease |

Observations from a study on 3(2H)-pyridazinone derivatives with a 4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl group. nih.gov

Contribution of Phenyl Ring Substitutions to Biological Activity

Electron-Donating vs. Electron-Withdrawing Effects

The electronic nature of the substituents on the phenyl ring, whether electron-donating or electron-withdrawing, can have a profound effect on the biological activity of 2-Phenyl-3(2H)-pyridazinone derivatives.

For instance, in the context of phosphodiesterase-5 (PDE-5) inhibitory activity, studies have indicated that the presence of an electron-withdrawing group on the arylidene ring is more favorable for activity compared to an electron-donating moiety. scispace.com This suggests that a lower electron density on the phenyl ring may enhance the binding affinity of the compound to the active site of the PDE-5 enzyme.

Conversely, for anti-proliferative activity against gastric adenocarcinoma cells (AGS), a more nuanced relationship has been observed. It has been suggested that the aryl ring attached to a piperazine linker should ideally be substituted with a para-halogen (an electron-withdrawing group). In contrast, the aryl ring on the hydrazido chain appears to benefit from either electron-donating groups at the meta position or electron-withdrawing groups at the para position to exhibit anti-proliferative effects. nih.gov

The following table summarizes the general trend of electron-donating and electron-withdrawing groups on the biological activity of this compound derivatives based on available research.

| Biological Activity | Phenyl Ring Substituent Effect |

| PDE-5 Inhibition | Electron-withdrawing groups are generally favored over electron-donating groups. |

| Anti-proliferative (AGS cells) | A combination of substitutions is preferred: para-halogen on the piperazine-linked phenyl ring and meta-electron-donating or para-electron-withdrawing groups on the hydrazido-linked aryl ring. |

Specific Substituent Effects (e.g., Nitrophenyl, Halogenated Phenyl Moieties)

Delving deeper into specific substituent effects, nitrophenyl and halogenated phenyl moieties have been shown to significantly influence the biological activity of this compound derivatives.

Nitrophenyl Moieties: The strong electron-withdrawing nature of the nitro group can significantly impact biological activity. For example, a series of 6-(m-Nitrophenyl)-4-substituted benzylidene-4,5-dihydropyridazin-3(2H)-ones demonstrated significant analgesic activity. nih.gov This highlights the potential of the nitrophenyl scaffold in the design of novel analgesic agents.

Halogenated Phenyl Moieties: Halogens, being electronegative, act as electron-withdrawing groups and can also influence the lipophilicity and metabolic stability of the compounds. Studies have shown that para-halogen substitution on the phenyl ring is a key feature for the anti-proliferative activity of certain this compound derivatives against human colon carcinoma HCT116 cells. Specifically, compounds with a para-chloro or para-fluoro substituent on the phenyl ring attached to a piperazine linker displayed notable anti-proliferative effects. nih.gov

The table below provides examples of specific substituents and their observed effects on the biological activity of this compound derivatives.

| Substituent | Position | Biological Activity | Observed Effect |

| Nitro (NO₂) | meta | Analgesic | Significant activity |

| Chloro (Cl) | para | Anti-proliferative (HCT116) | Favorable for activity |

| Fluoro (F) | para | Anti-proliferative (HCT116) | Favorable for activity |

Conformation and Stereochemical Aspects in SAR

Detailed studies specifically focusing on the conformational analysis and stereochemical aspects of this compound derivatives in relation to their biological activity are not extensively available in the current scientific literature. The conformation of the pyridazinone ring and the rotational freedom of the phenyl ring at the 2-position could potentially influence how the molecule fits into a biological target. The presence of chiral centers would necessitate the investigation of the differential activity of enantiomers or diastereomers. However, without specific research data on this particular chemical class, any discussion on this topic would be speculative and fall outside the strict scope of this article.

Pharmacophore Model Development

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. While pharmacophore models have been developed for various classes of pyridazinone derivatives, a comprehensive and validated pharmacophore model specifically for this compound derivatives across different biological activities is not well-documented in the reviewed literature. The development of such a model would require a substantial dataset of active and inactive compounds with diverse substitutions on the 2-phenyl ring to accurately define the necessary hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions. Without such specific studies, a detailed discussion on a pharmacophore model for this precise chemical entity cannot be provided.

Biological Evaluation Methodologies in Research

In vitro Assessment Techniques

In vitro studies are fundamental in the preliminary screening and characterization of novel 2-Phenyl-3(2H)-pyridazinone derivatives. These assays are performed in a controlled environment outside of a living organism, such as in test tubes or on cell cultures, allowing for the precise study of a compound's biological effects at the cellular and molecular level.

Cell Viability and Proliferation Assays (e.g., MTT, LDH)

Cell viability and proliferation assays are essential tools to determine the cytotoxic and anti-proliferative effects of this compound derivatives, particularly in cancer research. These assays measure the metabolic activity or membrane integrity of cells after exposure to a compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.

In one study, a series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were evaluated for their anti-proliferative effects against human gastric adenocarcinoma cells (AGS) and their cytotoxicity against non-pathological human gingival fibroblasts (HGFs). The MTT and LDH assays were employed, using doxorubicin (B1662922) as a positive control. The results indicated that several derivatives exhibited good anti-proliferative effects on AGS cells while showing limited cytotoxicity towards normal HGFs.

| Compound | Cell Line | Assay | Finding |

|---|---|---|---|

| 3(2H)-pyridazinone derivatives with piperazinyl linker | AGS (Gastric Adenocarcinoma) | MTT & LDH | Demonstrated good anti-proliferative effects. |

| 3(2H)-pyridazinone derivatives with piperazinyl linker | HGFs (Human Gingival Fibroblasts) | MTT & LDH | Showed limited cytotoxicity, suggesting selectivity for cancer cells. |

Enzyme Inhibition Assays (e.g., COX, LOX, PDE, AChE, BChE, ACE, SIRT2)

Enzyme inhibition assays are critical for identifying the molecular targets of this compound derivatives. By measuring a compound's ability to inhibit the activity of specific enzymes, researchers can understand its mechanism of action and potential therapeutic applications.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com Assays have shown that certain vicinally disubstituted pyridazinones are selective COX-2 inhibitors. For instance, the derivative ABT-963 demonstrated a high selectivity ratio for COX-2 over COX-1, indicating potential for anti-inflammatory efficacy with reduced gastric side effects. sarpublication.com Some derivatives also exhibit dual inhibition of both COX and 5-LOX enzymes. sarpublication.com

Phosphodiesterase (PDE): Pyridazinone-based compounds have been identified as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), particularly PDE3 and PDE4. This inhibition leads to increased levels of intracellular cAMP, which is associated with cardiotonic and vasodilatory effects.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these cholinesterase enzymes is a key strategy in the management of Alzheimer's disease. Several studies have synthesized and evaluated 3(2H)-pyridazinone derivatives for their ability to inhibit AChE and BChE. One study synthesized a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives and found they exhibited moderate, dual inhibitory activity, with a stronger preference for BChE over AChE. mersin.edu.tr Another derivative, 6-[4-(3-Trifluoromethylphenyl)piperazine]-3(2H)-pyridazinone-2-yl propionate, was found to be a potent non-selective inhibitor of both AChE and BChE. nih.gov

Angiotensin-Converting Enzyme (ACE): Molecular docking studies have been performed to investigate the potential of pyridazinone molecules to inhibit ACE, an enzyme central to the regulation of blood pressure.

Sirtuin 2 (SIRT2): A study focusing on 4-aryl-6-morpholino-3(2H)-pyridazinone derivatives functionalized with an amide scaffold identified compounds with moderate inhibitory activity against SIRT2, a cytoplasmic deacetylase implicated in cellular processes like mitosis and differentiation. gazi.edu.tr The most promising compound showed 48% inhibition, suggesting this scaffold could be a starting point for developing new SIRT2 inhibitors. gazi.edu.tr

| Derivative Class | Target Enzyme | Key Finding | Reference Compound/Activity |

|---|---|---|---|

| 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) | AChE / BChE | Dual inhibitor with higher activity against BChE. | Compound VI2a: 25.02% (AChE), 51.70% (BChE) inhibition. mersin.edu.tr |

| 4-Aryl-6-morpholino-3(2H)-pyridazinone-2-arylpiperazinylacetamide | SIRT2 | Moderate SIRT2 inhibition. | Up to 48% inhibition against SIRT2. gazi.edu.tr |

| 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one | COX-2 | Highly selective COX-2 inhibitor. | ABT-963 (Selectivity Ratio COX-2/COX-1 = 276:1). sarpublication.com |

Receptor Binding Studies

Receptor binding assays are used to determine if and how strongly a compound binds to a specific cellular receptor. These studies are crucial for understanding the pharmacology of pyridazinone derivatives that may act on G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. Radioligand binding assays, where a radioactively labeled compound known to bind to the receptor is displaced by the test compound, are a common method.

Research has shown that the pyridazinone scaffold can interact with multiple receptor targets. nih.gov For example, a class of 2-arylacetamide pyridazin-3(2H)-ones has been evaluated as agonists for N-formyl peptide receptors (FPRs), which are involved in inflammatory responses. nih.gov Some of these derivatives were identified as mixed FPR1/FPR2 agonists, suggesting a potential role in modulating leukocyte activity. nih.gov Furthermore, molecular docking studies have been employed to predict the binding modes of novel pyridazinone derivatives to targets like the inositol (B14025) 1,4,5-triphosphate receptor, providing insights into their potential as vasodilating agents.

Antimicrobial Susceptibility Testing (e.g., Microplate Alamar Blue Assay)

The antimicrobial properties of this compound derivatives are evaluated using susceptibility tests that determine the minimum concentration of a compound required to inhibit or kill a microorganism. The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds, particularly against Mycobacterium tuberculosis. In this assay, the redox indicator Alamar Blue is used to measure metabolic activity; a color change from blue to pink indicates microbial growth, while the absence of a color change signifies inhibition.

Studies have reported that various pyridazinone derivatives possess antibacterial and antifungal activities. nih.govscispace.com Specifically, a series of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives were tested for their in-vitro antitubercular activity against M. tuberculosis using the MABA method. scielo.br The results showed that these compounds had good antitubercular activity, with MIC values ranging from 1.6 µg/mL to 6.25 µg/mL, which is comparable to or better than standard drugs like Isoniazid and Streptomycin. scielo.br Other studies have identified diarylurea derivatives based on a pyridazinone scaffold with potent activity against Staphylococcus aureus and Candida albicans. nih.gov

| Derivative Class | Microorganism | Assay | MIC Range (µg/mL) |

|---|---|---|---|

| 6-Aryl-2-(azol-1-yl)-pyridazinones | M. tuberculosis | MABA | 1.6 - 6.25 scielo.br |

| Pyridazinone-based diarylurea | Staphylococcus aureus | Broth Microdilution | 16 nih.gov |

| Pyridazinone-based diarylurea | Candida albicans | Broth Microdilution | 16 nih.gov |

Cellular Pathway Analysis (e.g., Oxidative Stress Markers, Apoptosis Indicators)

To delve deeper into the mechanism of action, particularly for anticancer derivatives, researchers analyze specific cellular pathways. This can involve measuring markers of oxidative stress or indicators of apoptosis (programmed cell death).

Studies on 3(2H)-pyridazinone derivatives have shown that their anti-proliferative effects can be mediated through the induction of oxidative stress and apoptosis. In an evaluation of promising derivatives against AGS cancer cells, an increase in hydrogen peroxide release was observed, indicating the induction of oxidative stress. To confirm the subsequent induction of apoptosis, the expression of the pro-apoptotic protein Bax was measured by flow cytometry. nih.gov Another investigation into a pyridazinone-based diarylurea derivative revealed that it upregulated the expression of pro-apoptotic genes p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2, further confirming its mechanism involves the activation of apoptotic pathways. nih.gov

In vivo Preclinical Models

Following promising in vitro results, this compound derivatives are evaluated in in vivo preclinical models to assess their efficacy and activity in a whole living organism. These models are essential for understanding the complex interactions of a compound within a physiological system.

For evaluating analgesic and anti-inflammatory properties, several rodent models are commonly used. The carrageenan-induced paw edema model in rats is a standard test for anti-inflammatory activity, where the reduction in paw swelling after compound administration is measured. nih.gov Analgesic activity is often assessed using chemically-induced pain models, such as the phenylbenzoquinone-induced writhing test or the acetic acid-induced writhing test in mice, where a reduction in the number of abdominal constrictions indicates an analgesic effect. sarpublication.comnih.gov

Inflammatory Models (e.g., Carrageenan-Induced Edema)

The anti-inflammatory potential of this compound derivatives is frequently evaluated using the carrageenan-induced paw edema model in rodents. This in vivo test is a standard for investigating acute inflammation. In this model, the injection of carrageenan into the paw induces an inflammatory response characterized by edema. The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

One study synthesized a series of 6-substituted-3(2H)-pyridazinone derivatives and tested their anti-inflammatory effects. nih.gov Among the tested compounds, derivative 8d (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) demonstrated anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indometacin. nih.gov This highlights that modifications at the 6-position of the pyridazinone ring can significantly influence anti-inflammatory activity. nih.gov Other research has also pointed to 3-O-substituted benzyl (B1604629) pyridazinones and 2-substituted 4,5-dihalo-pyridazin-3(2H)-ones as having potent anti-inflammatory properties with potentially low ulcerogenic side effects. mdpi.com The mechanism for some derivatives is believed to involve the inhibition of cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. nih.govunich.it For example, 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963) was identified as a selective COX-2 inhibitor that effectively reduced edema in research models. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Pyridazinone Derivatives